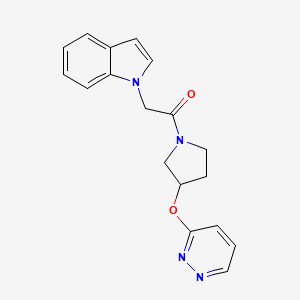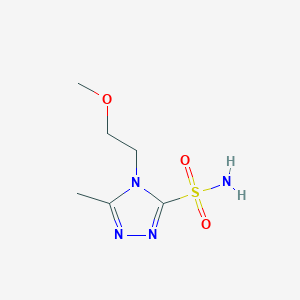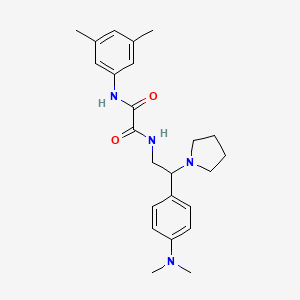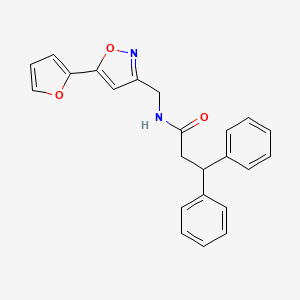
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a small molecule that belongs to the class of pyrrolidine derivatives and has a unique chemical structure that makes it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of indolizine, pyrrolone, and indolizinone heterocycles is facilitated by Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This method offers an efficient route to highly functionalized heterocycles from readily available substrates, highlighting the versatility of pyridine propargylic alcohols and derivatives in synthesizing complex structures (Smith et al., 2007).
Biological Interactions and Antioxidant Activity
Novel 2-pyridin-2-yl-1H-indole derivatives have been synthesized and shown to possess interesting photophysical properties and estrogen receptor (ER) binding affinities. These compounds, particularly indol-6-ols, demonstrate significant fluorescent emission sensitive to solvent polarity and pH, alongside their biological interactions (Kasiotis & Haroutounian, 2006).
DNA Binding and Nuclease Activity
Research into Cu(II) complexes of tridentate ligands incorporating pyridine-2-yl structures has revealed their propensity for DNA binding and nuclease activity, offering insights into their potential therapeutic applications. These complexes exhibit minor structural changes to DNA upon binding, suggesting a nuanced interaction mechanism that could inform the design of novel therapeutic agents (Kumar et al., 2012).
Organocatalytic Synthesis and Medicinal Chemistry
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] showcases a novel approach to creating biologically active structures with high enantiopurity and structural diversity. This method emphasizes the role of asymmetric catalytic processes in developing compounds with potential therapeutic applications, particularly in medicinal chemistry (Chen et al., 2009).
Anticancer Activity
Piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl) variants have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in targeting various cancer cell lines, highlighting the importance of innovative synthetic routes in discovering new therapeutic agents (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
2-indol-1-yl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-21-10-7-14-4-1-2-5-16(14)21)22-11-8-15(12-22)24-17-6-3-9-19-20-17/h1-7,9-10,15H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEZFMNLJKRQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)


![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)
![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)